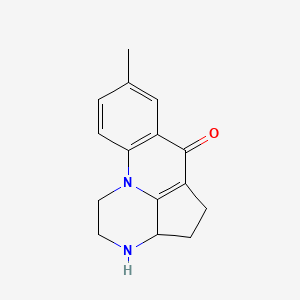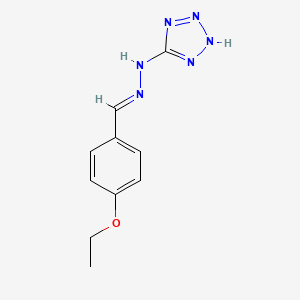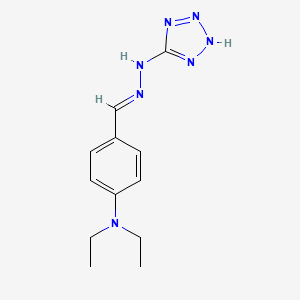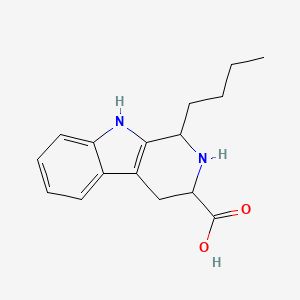
1-(3-nitrophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid
Descripción general
Descripción
1-(3-nitrophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid, also known as TNAP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. TNAP is a beta-carboline derivative that exhibits a unique chemical structure, making it a promising candidate for drug development.
Mecanismo De Acción
The mechanism of action of 1-(3-nitrophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. This compound has been shown to inhibit the production of pro-inflammatory cytokines and oxidative stress, which can contribute to the development of various diseases. This compound has also been shown to regulate the activity of enzymes involved in the metabolism of neurotransmitters, which can improve cognitive function.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects in the body. It has been shown to reduce inflammation and oxidative stress, which can contribute to the development of various diseases. This compound has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease. In addition, this compound has been shown to exhibit anti-cancer properties, with promising results in preclinical studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(3-nitrophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid has several advantages for lab experiments, including its unique chemical structure, which makes it a promising candidate for drug development. This compound has also been shown to exhibit a wide range of therapeutic properties, making it a versatile compound for scientific research. However, the synthesis of this compound is a complex process that requires expertise in organic chemistry, which can be a limitation for some researchers.
Direcciones Futuras
There are several future directions for the research of 1-(3-nitrophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid. One potential area of research is the development of this compound-based drugs for the treatment of various diseases, including Alzheimer's disease and cancer. Another potential area of research is the investigation of the mechanism of action of this compound, which could provide insight into its therapeutic properties. Additionally, further studies are needed to determine the safety and efficacy of this compound in humans.
In conclusion, this compound is a promising compound that has gained significant attention in scientific research due to its potential therapeutic applications. Its unique chemical structure and wide range of therapeutic properties make it a versatile compound for scientific research. Further studies are needed to fully understand the mechanism of action of this compound and to determine its safety and efficacy in humans.
Aplicaciones Científicas De Investigación
1-(3-nitrophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, antioxidant, and neuroprotective properties. This compound has also been investigated for its effects on cancer cells, with promising results. In addition, this compound has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Propiedades
IUPAC Name |
1-(3-nitrophenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O4/c22-18(23)15-9-13-12-6-1-2-7-14(12)19-17(13)16(20-15)10-4-3-5-11(8-10)21(24)25/h1-8,15-16,19-20H,9H2,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYXGKHWORVZUGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(C2=C1C3=CC=CC=C3N2)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(2,3-difluorobenzyl)({1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl}methyl)methylamine](/img/structure/B3822160.png)



![2-(2-hydroxyethyl)-6-(4-morpholinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B3822195.png)
![4-(2-methoxyphenyl)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B3822201.png)
![3-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-{2-[2-(hydroxymethyl)-1-piperidinyl]ethyl}benzamide](/img/structure/B3822211.png)
![4-chloro-2-[(2-methoxyphenyl)(4H-1,2,4-triazol-4-ylamino)methyl]phenol](/img/structure/B3822216.png)
![4-[(benzylimino)methyl]-1,2-benzenediol](/img/structure/B3822229.png)
![3-{[(2,5-dichlorophenyl)amino]carbonyl}-2-pyrazinecarboxylic acid](/img/structure/B3822237.png)
![2-benzyl-6-(4-morpholinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B3822245.png)

![N-[(4-bromo-1-methyl-1H-pyrazol-3-yl)carbonyl]-beta-alanine](/img/structure/B3822250.png)